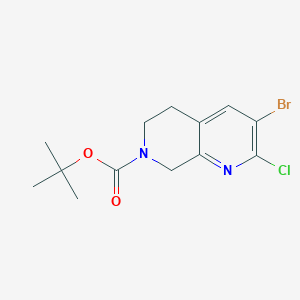

tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Description

CAS: 2306268-82-4

Molecular Formula: C₁₃H₁₅BrClN₂O₂

Molecular Weight: 347.63 g/mol

This compound is a halogenated dihydro-1,7-naphthyridine derivative featuring a tert-butyl carbamate group. Its structure includes bromo and chloro substituents at positions 3 and 2, respectively, and a partially hydrogenated naphthyridine core. The compound is typically used in pharmaceutical and agrochemical research as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive halogen groups .

Properties

IUPAC Name |

tert-butyl 3-bromo-2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClN2O2/c1-13(2,3)19-12(18)17-5-4-8-6-9(14)11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWPRYVWBFTMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(N=C2C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Chlorination

A common approach involves introducing bromine and chlorine atoms into a preformed dihydro-naphthyridine core. The tert-butyl carbamate group is typically introduced early to stabilize the intermediate and direct regioselectivity.

Procedure :

-

Starting Material : 3-Amino-5,8-dihydro-1,7-naphthyridine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 3-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate.

-

Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile at 0–25°C introduces bromine at position 3.

-

Chlorination : Subsequent reaction with sulfuryl chloride (SO₂Cl₂) in DCM at −10°C installs chlorine at position 2.

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA | DCM | 25 | 85–92 |

| Bromination | NBS | CH₃CN | 0–25 | 70–75 |

| Chlorination | SO₂Cl₂ | DCM | −10 | 65–68 |

Challenges :

-

Competing dihalogenation requires careful stoichiometry (1:1 molar ratio for SO₂Cl₂).

-

Steric hindrance from the tert-butyl group may reduce chlorination efficiency, necessitating excess reagent.

Cyclization of Halogenated Precursors

Palladium-Catalyzed Coupling and Ring Closure

A patent-pending method (WO2021120953A1) outlines a cyclization strategy using acrylate derivatives and Lewis acids.

Procedure :

-

Formylation : 2-Chloro-3-amino-pyridine is treated with N-formylmorpholine and n-butyllithium in tetrahydrofuran (THF), yielding 2-chloro-3-formamido-pyridine.

-

Cyclization : Reaction with lithium tetrafluoroborate (LiBF₄) and N,N-dimethylaminoethyl acrylate in acetonitrile at 50–80°C forms the dihydro-naphthyridine core.

-

Halogenation : Bromine and chlorine are introduced via electrophilic substitution using NBS and SO₂Cl₂, respectively.

Key Data :

Advantages :

-

Avoids harsh bromination conditions by leveraging directed ortho-metalation.

-

LiBF₄ enhances reaction rates by stabilizing transition states.

Protective Group Manipulation

tert-Butoxycarbonyl (Boc) Group Stability

The Boc group is critical for preventing undesired side reactions during halogenation. However, its removal and reinstallation may be necessary for late-stage functionalization.

Case Study :

-

Deprotection : Treatment with HCl in dioxane (4 M) removes the Boc group, enabling further modifications at the nitrogen atom.

-

Re-protection : Re-exposure to Boc₂O and TEA in DCM restores the protective group with >90% efficiency.

Thermal Stability :

-

The Boc group remains intact below 150°C, making it compatible with high-temperature cyclization steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential Halogenation | 38–42 | 95–97 | Industrial |

| Cyclization + Halogenation | 28–33 | 90–92 | Lab-scale |

Trade-offs :

-

Sequential Halogenation : Higher yields but requires cryogenic conditions for chlorination.

-

Cyclization Route : Fewer steps but lower overall yield due to intermediate instability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 1.49 ppm (tert-butyl), 4.56 ppm (N–CH₂), and 7.17–7.39 ppm (naphthyridine protons).

-

HRMS : [M+H]⁺ calculated for C₁₃H₁₆BrClN₂O₂: 347.63; observed: 347.62.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance mixing and heat transfer during halogenation:

-

Bromination : NBS in acetonitrile at 25°C with a residence time of 5 minutes.

-

Chlorination : SO₂Cl₂ in DCM at −10°C with a residence time of 3 minutes.

Outcomes :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromo and chloro groups can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions depending on the functional groups present.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while hydrolysis would yield the carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate exhibit promising biological activities. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest that naphthyridine derivatives may possess antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some compounds in the naphthyridine class have shown anti-inflammatory properties in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

- Drug Development : Due to its biological activity profile, this compound can serve as a lead structure for developing new drugs targeting bacterial infections or inflammatory conditions.

- Synthetic Intermediate : The compound can be utilized as an intermediate in synthesizing more complex molecules through reactions such as esterification or hydrolysis .

- Research Tool : Its reactivity allows it to be used in research settings to study reaction mechanisms involving halogenated compounds and their derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related naphthyridine derivatives:

Physicochemical Properties

- Molecular Weight: The bromo and chloro substituents increase molecular weight compared to non-halogenated analogs (e.g., 249.31 g/mol for the amino derivative) .

- Polarity : The halogen atoms and carbamate group enhance polarity, influencing solubility in organic solvents like acetonitrile or dioxane .

Pharmaceutical Intermediates

- The compound’s halogen substituents make it a precursor for anticancer and antiviral agents. For example, highlights the use of tert-butyl carbamate-protected boronic acids in synthesizing carbazole derivatives with biological activity .

- The dichloro analog (CAS 1393558-68-3) has been used in kinase inhibitor development due to its ability to undergo sequential substitutions .

Biological Activity

Introduction

Tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family. Its unique molecular structure, characterized by the presence of bromine and chlorine substituents along with a tert-butyl group, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Properties

The molecular formula of this compound is C13H16BrClN2O2, with a molar mass of approximately 347.64 g/mol. The compound features a naphthyridine core that is known for its reactivity and versatility in chemical modifications. The presence of halogen atoms enhances its potential for nucleophilic substitution reactions, which are critical in medicinal chemistry for developing new therapeutic agents .

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrClN2O2 |

| Molar Mass | 347.64 g/mol |

| CAS Number | 2306277-84-7 |

Biological Activity

Antimicrobial Properties

Research indicates that compounds structurally related to tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine exhibit promising antimicrobial activities. For instance, studies have shown that similar naphthyridine derivatives possess significant antibacterial effects against various microbial strains. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory activity. Compounds with naphthyridine structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine is crucial for optimizing its biological activity. The presence and position of halogen substituents significantly influence the compound's reactivity and biological properties. For example:

- Bromine at the 3-position : Enhances nucleophilicity and may increase antimicrobial potency.

- Chlorine at the 2-position : May contribute to improved selectivity for biological targets.

These modifications can lead to the development of more potent derivatives with tailored therapeutic profiles .

Case Studies

Several case studies have explored the biological activity of naphthyridine derivatives:

- Antimicrobial Study : A study demonstrated that a related naphthyridine derivative exhibited an EC50 value of 0.17 μM against Cryptosporidium parvum, highlighting the potential of these compounds in treating parasitic infections .

- Anti-inflammatory Research : Another investigation reported that naphthyridine derivatives showed significant inhibition of nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

- Neuroprotective Effects : Some studies have suggested that naphthyridine compounds could protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine. Investigations into:

- In vivo efficacy : Assessing how these compounds perform in animal models.

- Toxicology studies : Evaluating safety profiles for potential therapeutic use.

- Mechanistic studies : Understanding how structural modifications impact biological interactions.

These areas will be crucial for advancing this compound toward clinical applications.

Q & A

[Basic] What spectroscopic methods are recommended for characterizing tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate?

Answer:

Characterization should include:

- 1H/13C NMR : Dissolve in deuterated chloroform (CDCl3) or DMSO-d6. Key signals include the tert-butyl group (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and diastereotopic protons in the dihydronaphthyridine ring (δ 3.0–4.5 ppm).

- HRMS (ESI+) : Confirm the molecular ion cluster ([M+H]+) at m/z 377.0004 (C13H16BrClN2O2).

- IR Spectroscopy : Detect the carbonyl stretch (C=O) near 1680–1720 cm⁻¹.

For ambiguous signals, compare with computational predictions (e.g., ACD/Labs) or analogs like tert-butyl 5,6-dihydro-1,7-naphthyridine derivatives .

[Advanced] How can researchers optimize regioselectivity in palladium-catalyzed cross-coupling reactions involving bromo and chloro substituents?

Answer:

Control regioselectivity through systematic parameter optimization:

Validate outcomes via LC-MS monitoring and 2D NMR (HSQC/HMBC) to confirm coupling positions. For conflicting reports, replicate studies with strict anhydrous/anaerobic conditions .

[Basic] What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing.

- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the tert-butyl carbamate .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

Refer to GHS-compliant protocols for halogenated heterocycles, noting acute toxicity risks (oral LD50 ~300 mg/kg in rodents) .

[Advanced] How should researchers address discrepancies in reported yields for Suzuki-Miyaura couplings with this compound?

Answer:

Investigate variables using Design of Experiments (DoE) :

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd(OAc)2 | Non-linear correlation |

| Base | K2CO3 vs. Cs2CO3 | Cs+ improves solubility |

| Reaction time | 12–48 hours | Diminishing returns after 24h |

Characterize starting material purity via DSC and track side products (e.g., dehalogenation) by GC-MS . Use in situ IR to monitor boronic acid consumption .

[Basic] What purification techniques are effective for isolating this compound?

Answer:

- Flash Chromatography : Use ethyl acetate/hexane (3:7) with 0.1% triethylamine to prevent acid-catalyzed degradation.

- Recrystallization : Optimize with tert-butyl methyl ether/n-pentane (−20°C).

- Preparative HPLC :

| Column | Mobile Phase | Gradient | Purity Goal |

|---|---|---|---|

| C8 | H2O/ACN + 0.1% TFA | 40% → 80% ACN in 20 min | ≥99% |

Test for residual palladium via ICP-MS if metal catalysts are used .

[Advanced] What strategies elucidate degradation pathways under basic aqueous conditions?

Answer:

Forced Degradation : Expose to 0.1M NaOH at 40°C; sample hourly for 24h.

LC-HRMS/MS Analysis : Identify degradants (e.g., de-esterified acid, m/z 285.0321) and map fragmentation patterns.

Kinetic Modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life.

Compare with stability data for structurally related compounds (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridines) .

[Basic] How to confirm compound identity when commercial analytical data is limited?

Answer:

- Elemental Analysis : Confirm halogen content (Br/Cl) within ±0.3% of theoretical values.

- DFT-NMR Prediction : Use software (e.g., Gaussian) to simulate spectra and validate experimental shifts.

- Reference Standards : Compare with tert-butyl carbamate derivatives (e.g., CAS 1341036-28-9) .

[Advanced] How does steric hindrance from the tert-butyl group influence reactivity?

Answer:

The tert-butyl carbamate:

- Shields the N7 position , directing electrophiles to C3/C2.

- Reduces nucleophilicity at the adjacent nitrogen, requiring harsher conditions for deprotection (e.g., TFA/DCM, 0°C → RT).

Validate through X-ray crystallography (if crystals form) or NOE NMR to confirm spatial orientation .

[Basic] What synthetic routes are reported for this compound?

Answer:

Common pathways include:

Boc Protection : React 5,8-dihydro-1,7-naphthyridine with Boc anhydride.

Halogenation : Sequential bromination (NBS) and chlorination (SO2Cl2) at C3/C3.

Key intermediates (e.g., CAS 1226898-93-6) are synthesized via Pd-catalyzed cross-coupling .

[Advanced] How to resolve contradictions in dihydro-naphthyridine ring conformation studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.